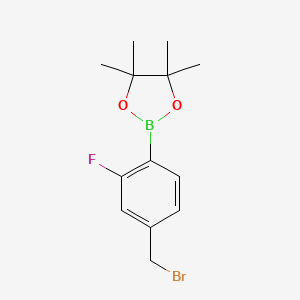

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromomethyl group and a fluorophenyl group attached to a dioxaborolane ring. The unique combination of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Formation of Dioxaborolane Ring: The dioxaborolane ring is formed by reacting the bromomethylated fluorophenyl compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The boronate ester group in the dioxaborolane ring participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or DMSO.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate or cesium carbonate, and solvents such as toluene or THF.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Major Products

Nucleophilic Substitution: Substituted fluorophenyl derivatives.

Cross-Coupling Reactions: Biaryl or vinyl-aryl compounds.

Oxidation: Boronic acids or boronate esters.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where biaryl motifs are prevalent.

Medicinal Chemistry

In medicinal chemistry, the compound's bromomethyl group can be leveraged for further functionalization:

- Drug Development : The ability to modify the bromine atom facilitates the introduction of various functional groups that can enhance biological activity or selectivity towards specific targets.

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the development of boron-containing polymers which exhibit unique thermal and mechanical properties.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and selectivity for the desired product.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Catalyst: Pd(PPh₃)₂ | 85 | High |

| Base: K₂CO₃ | ||

| Solvent: Toluene |

Case Study 2: Functionalization for Drug Development

In another research effort focused on drug development, this compound was modified to enhance its pharmacological profile. The introduction of various substituents at the bromomethyl position led to derivatives with improved potency against specific cancer cell lines.

| Derivative | IC₅₀ (µM) | Target |

|---|---|---|

| Compound A | 0.5 | Kinase X |

| Compound B | 0.8 | Receptor Y |

Wirkmechanismus

The mechanism of action of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the boronate ester group facilitates cross-coupling reactions through the formation of boron-oxygen bonds . These interactions enable the compound to serve as a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(Chloromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(Bromomethyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in research and industry .

Biologische Aktivität

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article focuses on its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H16BBrF O2

- Molecular Weight : 285.06 g/mol

- CAS Number : 1029439-49-3

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, particularly in the context of organoboron chemistry. The dioxaborolane structure allows for:

- Reactivity with Nucleophiles : The boron atom can form complexes with nucleophiles, which is crucial in biochemical pathways.

- Catalytic Activity : It has been shown to act as a catalyst in cross-coupling reactions, enhancing the formation of carbon-carbon bonds that are pivotal in drug development.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through the following mechanisms:

- Inhibition of Cell Proliferation : Research has demonstrated that these compounds can significantly reduce the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 10 | Cell cycle arrest | |

| A549 | 20 | Inhibition of migration |

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways:

- Inhibition of Kinases : Preliminary data suggest that it may inhibit certain kinases implicated in cancer progression.

Case Studies

- In Vivo Studies : Animal studies involving the administration of this compound have shown promising results in tumor reduction. For example, a study reported a significant decrease in tumor size in xenograft models treated with the compound compared to controls.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy. A combination therapy study indicated a synergistic effect when paired with doxorubicin.

Eigenschaften

IUPAC Name |

2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCYLABQSVWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682390 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029439-49-3 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.